molecular formula C8H7F3N2O2 B2688796 N-{[5-(trifluoromethyl)-1,2-oxazol-3-yl]methyl}prop-2-enamide CAS No. 2185980-87-2

N-{[5-(trifluoromethyl)-1,2-oxazol-3-yl]methyl}prop-2-enamide

Cat. No.: B2688796
CAS No.: 2185980-87-2
M. Wt: 220.151
InChI Key: GTXQYHQVMPCHKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[5-(trifluoromethyl)-1,2-oxazol-3-yl]methyl}prop-2-enamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(trifluoromethyl)-1,2-oxazol-3-yl]methyl}prop-2-enamide typically involves the cycloaddition of nitrile imines with trifluoroacetonitrile. The reaction is carried out under controlled conditions, often utilizing 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as the precursor for trifluoroacetonitrile . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The process is scaled up to accommodate the demand for the compound in various applications, ensuring consistency and quality in the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(trifluoromethyl)-1,2-oxazol-3-yl]methyl}prop-2-enamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the oxazole ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of functional groups to the molecule.

Scientific Research Applications

N-{[5-(trifluoromethyl)-1,2-oxazol-3-yl]methyl}prop-2-enamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{[5-(trifluoromethyl)-1,2-oxazol-3-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The oxazole ring provides a rigid framework that can bind to specific receptors or active sites, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[5-(trifluoromethyl)-1,2-oxazol-3-yl]methyl}prop-2-enamide is unique due to the combination of the trifluoromethyl group and the oxazole ring, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the oxazole ring provides a versatile scaffold for further functionalization and interaction with biological targets.

Properties

IUPAC Name

N-[[5-(trifluoromethyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c1-2-7(14)12-4-5-3-6(15-13-5)8(9,10)11/h2-3H,1,4H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXQYHQVMPCHKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=NOC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.